molecular formula C5H13O4P B1293930 Diethyl (hydroxymethyl)phosphonate CAS No. 3084-40-0

Diethyl (hydroxymethyl)phosphonate

Cat. No.: B1293930
CAS No.: 3084-40-0
M. Wt: 168.13 g/mol
InChI Key: RWIGWWBLTJLKMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl (hydroxymethyl)phosphonate is a versatile reagent used in a variety of chemical reactions . It is known to interact with various biological and chemical entities in its different applications .

Mode of Action

The exact mode of action of this compound depends on the context of its use. In general, it acts as a reactant in chemical synthesis, participating in reactions to form new compounds . For example, it is used in the synthesis of α and β-dialkoxyphosphoryl isothiocyanates, which are used in antiproliferative studies .

Biochemical Pathways

This compound is involved in various biochemical pathways depending on its application. For instance, it is used in the synthesis of phosphonates for anti-HIV-1 activity . It is also involved in the synthesis of homo and copolymers of phosphonated norbornenes . Furthermore, it is used in studies of FBPase inhibition by phosphonic acid-containing thiazoles .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that these properties would vary depending on the specific context and conditions of its use .

Result of Action

The result of this compound’s action is the formation of new compounds in chemical reactions . For example, it is used to synthesize α and β-dialkoxyphosphoryl isothiocyanates, which have been used in antiproliferative studies . It also contributes to the synthesis of phosphonates with anti-HIV-1 activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. Specific details would depend on the particular context of its use .

Biochemical Analysis

Biochemical Properties

Diethyl (hydroxymethyl)phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes such as phosphonates and phosphinates, which are involved in hydrolysis and dealkylation reactions . These interactions are crucial for the formation of biologically active phosphonic acids, which have applications in antibacterial, antiviral, and anticancer therapies . The compound’s ability to form stable complexes with metal ions also enhances its utility in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit enzymes such as fructose-1,6-bisphosphatase (FBPase), which plays a role in gluconeogenesis . This inhibition can lead to alterations in glucose metabolism and energy production within cells. Additionally, the compound’s interaction with dendritic polyglycerol anions can inhibit L-selectin, affecting cell adhesion and migration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways . The compound’s phosphonate group allows it to form strong bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is essential for its role in therapeutic applications, such as anti-HIV-1 activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies involving enzyme inhibition and metabolic alterations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in hydrolysis and dealkylation reactions, leading to the formation of phosphonic acids . These metabolic transformations are essential for the compound’s biological activity and therapeutic applications. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . This distribution is critical for its biological activity, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm, where it interacts with various enzymes and metabolic pathways . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .

Comparison with Similar Compounds

Diethyl (hydroxymethyl)phosphonate is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

    Dimethyl (hydroxymethyl)phosphonate: Similar in structure but with different alkyl groups.

    Diethyl phosphite: Lacks the hydroxymethyl group, resulting in different reactivity.

    Diethyl phosphonomethanol: Another name for this compound.

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

diethoxyphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGWWBLTJLKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062838
Record name Diethyl (hydroxymethyl)phosphonate
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Molecular Weight

168.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-(hydroxymethyl)-, diethyl ester
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CAS No.

3084-40-0
Record name Diethyl P-(hydroxymethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3084-40-0
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Record name Diethyl phosphonomethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-(hydroxymethyl)-, diethyl ester
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Record name Diethyl (hydroxymethyl)phosphonate
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Record name Diethyl (hydroxymethyl)phosphonate
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Record name DIETHYL PHOSPHONOMETHANOL
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Synthesis routes and methods I

Procedure details

Reaction Procedure Incorporating Triethyl Phosphite as an Acid/Water Reducer and Using Triethylamine as the Amine Catalyst (Extreme Exotherm)
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Synthesis routes and methods II

Procedure details

Reaction Procedure Incorporating Triethyl Phosphite as an Acid/Water Reducer and Using Diisopropylethylamine as a Hindered Amine Catalyst (Controlled Addition/Exotherm)
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Synthesis routes and methods III

Procedure details

The procedure of Kluge was followed (Org Syn 1986, Vol. 64, 80-84). The following ingredients were combined: 69 g (0.50 mol) of diethyl phosphite, g (0.50 mol) of paraformaldehyde, and 5.1 g (0.05 mol) of triethylamine. The stirred mixture was immersed in a preheated oil bath at 120° C. and heated for one hour. Upon cooling, the triethylamine was removed on the rotary evaporator at 80° C., and the residue was then Kugelrohr distilled (150°-160° C., 0.10 mm) to provide 57.5 g (68%) of title compound as a colorless liquid.
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5.1 g
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68%

Synthesis routes and methods IV

Procedure details

To a 2 liter, round bottomed flask fitted with a nitrogen inlet were added 500 grams (3.6 mole) of diethyl phosphite (Aldrich), 120 grams (3.8 mole) of paraformaldehyde (Baker) and approximately 6 milliliters of triethylamine. The mixture was stirred overnight at room temperature but no visible reaction had occurred so approximately 10 milliliters more of triethylamine was added and the mixture was slowly warmed to 90° C. The solution was heated for approximately an additional hour, filtered hot and distilled. 320 grams of a liquid product corresponding to a 60% yield was obtained.
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60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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